
1,2-Dichloro-4-(2-iodoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(2-iodoethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with two chlorine atoms and one 2-iodoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(2-iodoethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and halogenation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and iodination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products
Scientific Research Applications
1,2-Dichloro-4-(2-iodoethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of organic-inorganic hybrid materials, which have applications in electronics and photonics.
Medicinal Chemistry: It is explored for its potential use in the development of antiviral agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-dichloro-4-(2-iodoethyl)benzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the compound reactive towards nucleophiles and electrophiles, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler compound with only two chlorine substituents.
4-(2-Iodoethyl)benzene: Contains only the 2-iodoethyl group without the chlorine substituents.
1,4-Dichlorobenzene: Another isomer with chlorine atoms in different positions on the benzene ring.
Uniqueness
1,2-Dichloro-4-(2-iodoethyl)benzene is unique due to the combination of chlorine and iodine substituents, which impart distinct reactivity and properties. This combination allows for a wider range of chemical reactions and applications compared to its simpler analogs .
Properties
CAS No. |
114686-64-5 |
|---|---|
Molecular Formula |
C8H7Cl2I |
Molecular Weight |
300.95 g/mol |
IUPAC Name |
1,2-dichloro-4-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H7Cl2I/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4H2 |
InChI Key |
VTVJJSDGNBDLJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCI)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


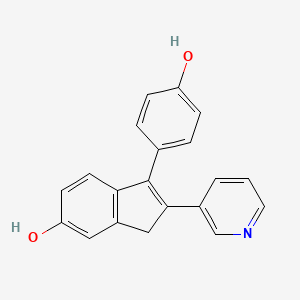
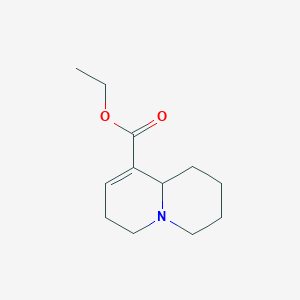
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
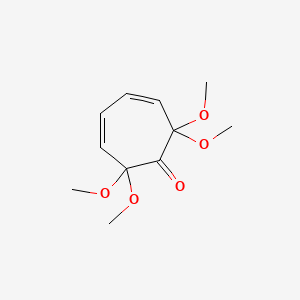
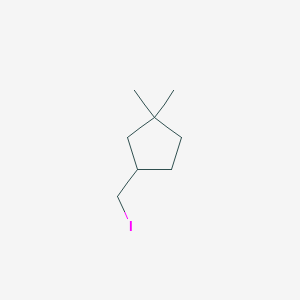
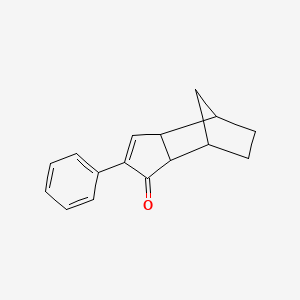
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
stannane](/img/structure/B14310872.png)
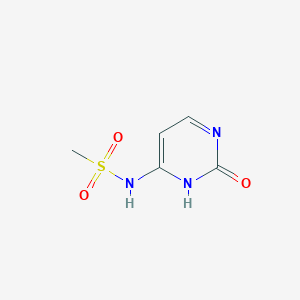
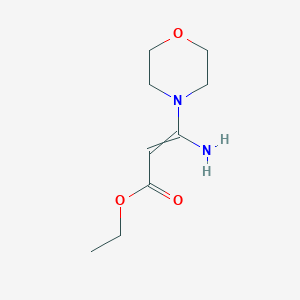

![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)
